molecular formula C10H19NO3 B11171495 Ethyl 2-(2-methylpentanoylamino)acetate

Ethyl 2-(2-methylpentanoylamino)acetate

Cat. No.: B11171495
M. Wt: 201.26 g/mol
InChI Key: ZTNMJZMFUHKGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-methylpentanoylamino)acetate is an ester derivative featuring a 2-methylpentanoyl amide substituent on the ethyl glycinate backbone. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.26 g/mol.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-(2-methylpentanoylamino)acetate

InChI

InChI=1S/C10H19NO3/c1-4-6-8(3)10(13)11-7-9(12)14-5-2/h8H,4-7H2,1-3H3,(H,11,13)

InChI Key

ZTNMJZMFUHKGFY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NCC(=O)OCC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylpentanoylamino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride.

    Transesterification: Alcohols and acid catalysts.

Major Products Formed

    Hydrolysis: Carboxylic acids and alcohols.

    Reduction: Primary alcohols.

    Transesterification: Different esters.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylpentanoylamino)acetate involves its interaction with specific molecular targets and pathways. For instance, esters like this compound can undergo hydrolysis to release active carboxylic acids and alcohols, which can then participate in various biochemical processes .

Comparison with Similar Compounds

Substituted Acetamide Derivatives

Ethyl 2-(2-Phenylacetylamino)Acetate
  • Structure: Features a phenylacetyl group instead of 2-methylpentanoyl.
  • Molecular Formula: C₁₂H₁₅NO₃; MW: 221.25 g/mol.
  • Reduced hydrophobicity compared to the aliphatic 2-methylpentanoyl chain.
  • Synthesis : Likely formed via amidation of ethyl glycinate with phenylacetyl chloride.
Ethyl 2-(Diethylamino)-2-Phenylacetate
  • Structure: Incorporates a diethylamino group and phenyl substituent.
  • Molecular Formula: C₁₄H₂₁NO₂; MW: 235.32 g/mol.
  • Key Differences: The tertiary amine group increases basicity, altering solubility in acidic conditions. Potential for coordination chemistry or use as a ligand, unlike the target compound’s amide functionality.

Ester Derivatives with Heterocyclic Moieties

Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)Acetate
  • Structure : Contains a benzofuran ring and sulfinyl group.
  • Molecular Formula : C₁₄H₁₅BrO₄S; MW : 359.24 g/mol.
  • Key Differences :
    • Enhanced structural complexity due to the bromo and sulfinyl groups, affecting reactivity and stability.
    • Crystal packing stabilized by π-π interactions (3.814 Å) and C-H···O hydrogen bonds .
  • Synthesis : Oxidative conversion of a thioether precursor using 3-chloroperoxybenzoic acid.

Aliphatic and Acetoacetate Derivatives

Ethyl 2-Pentylacetoacetate
  • Structure : Aliphatic pentyl chain attached to an acetoacetate backbone.
  • Molecular Formula : C₁₁H₂₀O₃; MW : 200.27 g/mol.
  • Physical Properties :
    • Refractive Index: 1.424–1.434; Density: 0.933–0.943 g/cm³.
  • Key Differences: The β-ketoester group enables keto-enol tautomerism, enhancing reactivity in condensation reactions. Higher volatility compared to the target compound due to simpler structure.
Ethyl 2-Cyano-2-Phenylacetate Derivatives
  • Structure: Cyano and phenyl substituents (e.g., Ethyl 2-(4-cyanophenyl)acetate).
  • Similarity Score : ~0.79 (structural/functional similarity).
  • Key Differences: The electron-withdrawing cyano group increases electrophilicity, favoring nucleophilic substitutions.

Physical and Chemical Properties

Compound Molecular Formula MW (g/mol) Key Substituents Notable Properties
Ethyl 2-(2-methylpentanoylamino)acetate C₁₀H₁₉NO₃ 201.26 Aliphatic amide Hypothesized moderate hydrophobicity
Ethyl 2-phenylacetylaminoacetate C₁₂H₁₅NO₃ 221.25 Aromatic amide Enhanced crystallinity via π-π stacking
Ethyl 2-pentylacetoacetate C₁₁H₂₀O₃ 200.27 β-ketoester High reactivity in tautomerism
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-benzofuran-2-yl)acetate C₁₄H₁₅BrO₄S 359.24 Heterocyclic sulfinyl Stabilized crystal lattice

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.